Iadademstat - 1401966-39-9

Iadademstat

Catalog Number: EVT-10892023
CAS Number: 1401966-39-9
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iadademstat is an orally available inhibitor of lysine specific histone demethylase 1 (KDM1A; LSD1), with potential antineoplastic activity. Upon administration, iadademstat binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9, which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family, is overexpressed in certain tumor cells and plays a key role in in the regulation of gene expression, tumor cell growth and survival.
Synthesis Analysis

The synthesis of iadademstat involves a multi-step organic synthesis process that includes the formation of key intermediates and the final coupling reactions to yield the active compound. While specific synthetic routes are proprietary, it typically involves:

  1. Initial Synthesis: Starting materials undergo functional group modifications to create intermediates.
  2. Coupling Reactions: Key intermediates are coupled through various chemical reactions, often involving amide or ester linkages.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography or crystallization to ensure compound purity suitable for biological testing.

The synthesis process must ensure high yield and purity due to the compound's intended use in clinical settings.

Molecular Structure Analysis

Iadademstat's molecular structure features a complex arrangement that allows it to interact specifically with LSD1. The structure can be described as follows:

  • Molecular Formula: C15_{15}H16_{16}N4_{4}O
  • Molecular Weight: 272.31 g/mol
  • Structural Characteristics: The compound contains a core structure that facilitates binding to the flavin adenine dinucleotide (FAD) cofactor site of LSD1, inhibiting its enzymatic activity.

Data from docking studies indicate that iadademstat exhibits high binding affinity to LSD1, with dissociation constants in the low nanomolar range, suggesting a strong interaction with the target enzyme .

Chemical Reactions Analysis

Iadademstat primarily functions through its ability to inhibit LSD1's demethylase activity. The key reactions include:

  1. Inhibition of Demethylation: Iadademstat binds to LSD1, preventing it from catalyzing the removal of methyl groups from histone proteins, which is essential for gene expression regulation.
  2. Disruption of Protein-Protein Interactions: By inhibiting LSD1, iadademstat also disrupts interactions between LSD1 and other regulatory proteins, such as GFI1, which are involved in maintaining cancer cell characteristics.

In vitro studies have demonstrated that iadademstat effectively reduces demethylase activity with an IC50 value as low as 12 nM .

Mechanism of Action

The mechanism by which iadademstat exerts its effects involves several steps:

  1. Binding to LSD1: Iadademstat binds at the active site of LSD1 where FAD is located.
  2. Inhibition of Catalytic Activity: This binding prevents LSD1 from performing its demethylation function on histone proteins and other substrates.
  3. Alteration of Gene Expression: The inhibition leads to altered gene expression profiles that can induce differentiation or apoptosis in cancer cells.

This mechanism is particularly relevant in cancers where LSD1 plays a role in maintaining stemness and resistance to therapies .

Physical and Chemical Properties Analysis

Iadademstat possesses several notable physical and chemical properties:

  • Solubility: It exhibits good solubility in common organic solvents, which is critical for formulation into drug products.
  • Stability: The compound has shown stability under physiological conditions but may degrade under certain conditions, necessitating careful handling during experiments.
  • Melting Point: Specific melting point data is not widely published but is essential for characterization purposes.

These properties are crucial for its development into a viable therapeutic agent .

Applications

Iadademstat has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment: It is primarily being studied for its ability to treat acute myeloid leukemia and other cancers characterized by aberrant LSD1 activity.
  • Stem Cell Research: Due to its mechanism of action on cancer stem cells, iadademstat can be used as a tool compound in research aimed at understanding stem cell biology and differentiation processes.
  • Epigenetic Studies: As an inhibitor of a key epigenetic regulator, iadademstat serves as a valuable tool for studying epigenetic modifications and their effects on gene expression.
Structural Classification & Mechanistic Basis of Iadademstat as a Covalent KDM1A Inhibitor

Molecular Design Rationale Targeting Flavin Adenine Dinucleotide-Binding Domain of Lysine-Specific Demethylase 1

Iadademstat (development codes ORY-1001, RG6016, RO 7051790) is a synthetic small molecule inhibitor belonging to the class of irreversible covalent epigenetic modulators targeting the flavin adenine dinucleotide-dependent amine oxidase domain of Lysine Specific Demethylase 1. Its chemical structure features a trans-2-phenylcyclopropylamine backbone, optimized for precise insertion into the catalytic pocket of Lysine Specific Demethylase 1. This scaffold enables nucleophilic attack on the N5 atom of the flavin adenine dinucleotide cofactor, forming a stable adduct that permanently inactivates enzymatic function. The dihydrochloride salt form (CAS 1431303-72-8; free base CAS 1431304-21-0) enhances aqueous solubility while preserving its catalytic inhibition profile, with biochemical half-maximal inhibitory concentration values consistently reported below 20 nM in enzymatic assays [1] [4] [7].

The molecular architecture incorporates stereochemical specificity critical for target engagement. The trans-configuration of the cyclopropyl ring positions the phenyl group optimally within a hydrophobic subpocket adjacent to flavin adenine dinucleotide, while the primary amine forms a Schiff base intermediate with flavin adenine dinucleotide prior to covalent bond formation. This design leverages structural insights from crystallographic studies revealing that Lysine Specific Demethylase 1 possesses a deep, narrow substrate channel accommodating histone H3 peptides, with flavin adenine dinucleotide buried at its base. Unlike reversible inhibitors, Iadademstat’s covalent mechanism provides prolonged pharmacodynamic effects beyond drug clearance, a key consideration for sustained epigenetic modulation in cancer therapy [4] [5] [10].

Table 1: Structural and Biochemical Properties of Selected Lysine Specific Demethylase 1 Inhibitors

CompoundMechanismLysine Specific Demethylase 1 Biochemical Half-Maximal Inhibitory Concentration (nM)Flavin Adenine Dinucleotide DependencyChemical Scaffold
IadademstatIrreversible< 20Absolutetrans-2-Phenylcyclopropylamine
TranylcypromineIrreversible2,000 - 20,000Absolutetrans-2-Phenylcyclopropylamine
GSK-2879552Irreversible50 - 100AbsoluteCyclopropylamine derivative
SeclidemstatReversible130 - 250Non-competitiveBenzimidazole-thiophene

Irreversible Binding Dynamics: Steric Hindrance Effects on Lysine Specific Demethylase 1-Growth Factor Independent 1/Insulinoma Associated Protein 1 Protein Complexes

Beyond catalytic inhibition, Iadademstat exerts profound effects on the scaffolding functions of Lysine Specific Demethylase 1 through steric perturbation of protein-protein interfaces. Structural analyses demonstrate that covalent adduct formation between Iadademstat and flavin adenine dinucleotide induces conformational rearrangements within the amine oxidase domain. This results in protrusion of the inhibitor’s phenyl moiety into a surface-exposed region critical for interactions with SNAG domain-containing transcription factors, particularly Growth Factor Independent 1 and Insulinoma Associated Protein 1. These transcription factors utilize an N-terminal "hook" structurally mimicking histone H3 to dock onto Lysine Specific Demethylase 1 [2] [4] [8].

In leukemias, Growth Factor Independent 1 recruits Lysine Specific Demethylase 1 to repress myeloid differentiation genes (e.g., CD11b, CD14). The steric bulk of Iadademstat-bound Lysine Specific Demethylase 1 prevents Growth Factor Independent 1 binding, evidenced by co-immunoprecipitation assays showing disrupted complex formation at nanomolar concentrations. This dual mechanism—catalytic inhibition coupled with protein complex disruption—induces rapid differentiation of acute myeloid leukemia blasts, with studies reporting upregulation of differentiation markers within 24 hours of exposure [2] [6].

Similarly, in small cell lung carcinoma models, Iadademstat impedes Insulinoma Associated Protein 1-Lysine Specific Demethylase 1 complex formation, which normally represses the tumor suppressor Notch signaling pathway. Disruption activates Notch target genes (HES1, HEY1), simultaneously downregulating neuroendocrine transcription factors (ASCL1, NEUROD1). This mechanistic duality underpins the compound’s ability to reprogram transcriptional networks in both hematological and solid tumors, shifting cells from stem-like/proliferative states toward differentiated phenotypes [2] [3] [9].

Selectivity Profiling Against Flavin Adenine Dinucleotide-Dependent Enzymatic Family Members

Iadademstat demonstrates exceptional selectivity for Lysine Specific Demethylase 1 over related flavin adenine dinucleotide-dependent oxidases, a critical attribute minimizing off-target effects. Enzymatic profiling reveals minimal inhibition of monoamine oxidase A and monoamine oxidase B at concentrations exceeding 10 µM (half-maximal inhibitory concentration > 100-fold higher than for Lysine Specific Demethylase 1). This selectivity originates from structural distinctions within the flavin adenine dinucleotide-binding cavities: Lysine Specific Demethylase 1 possesses a more open catalytic pocket accommodating bulky cyclopropylamine derivatives, whereas monoamine oxidases exhibit steric constraints disfavoring Iadademstat binding [4] [7] [10].

Comparative analyses against other epigenetic regulators confirm selectivity. Iadademstat shows negligible activity against Jumonji C domain-containing demethylases (e.g., KDM5A, KDM6B), DNA methyltransferases, or histone deacetylases at pharmacologically relevant concentrations. However, recent bioinformatic evidence suggests potential modulation of non-epigenetic targets. Molecular docking simulations predict favorable interactions between Iadademstat and UCHL1 (ubiquitin carboxyl-terminal hydrolase L1), MYC transcription factor, and TSPAN8 (tetraspanin 8), proteins implicated in small cell lung carcinoma progression. While biochemical validation is pending, this suggests possible secondary pharmacodynamic effects extending beyond direct Lysine Specific Demethylase 1 engagement [3] [9].

Table 2: Selectivity Profile of Iadademstat Against Flavin Adenine Dinucleotide-Dependent Enzymes

Enzyme TargetHalf-Maximal Inhibitory Concentration (µM)Selectivity Index vs. Lysine Specific Demethylase 1Functional Consequence of Inhibition
Lysine Specific Demethylase 10.001 - 0.021 (Reference)Epigenetic reprogramming
Monoamine oxidase A> 10> 500Neurotransmitter metabolism alteration
Monoamine oxidase B> 10> 500Neurotransmitter metabolism alteration
Lysine Specific Demethylase 2A> 1> 50Unknown
Lysine Specific Demethylase 1B> 1> 50Impaired hematopoiesis

The selectivity extends to Lysine Specific Demethylase 1 paralogs. Iadademstat exhibits >50-fold reduced potency against Lysine Specific Demethylase 1B, an enzyme sharing 72% sequence identity but differing in critical residues lining the flavin adenine dinucleotide pocket (A808V, Y807F substitutions). This discrimination is pharmacologically vital since Lysine Specific Demethylase 1B depletion disrupts normal hematopoiesis, potentially exacerbating cytopenias. Rigorous kinome screening (500+ kinases) further confirms absence of off-target kinase inhibition, solidifying Iadademstat’s status as a precision epigenetic agent [4] [8] [10].

Properties

CAS Number

1401966-39-9

Product Name

Iadademstat

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChI Key

ALHBJBCQLJZYON-PFSRBDOWSA-N

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.